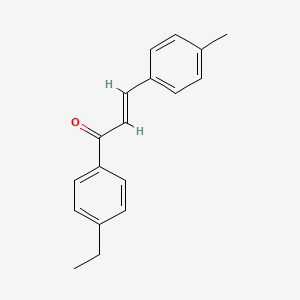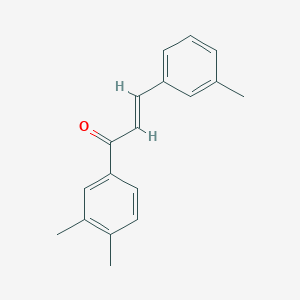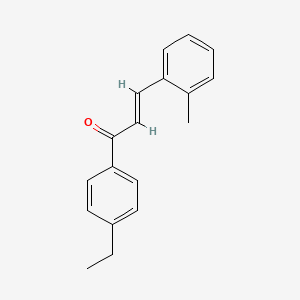
(2E)-1-(4-Ethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-1-(4-Ethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one, also known as 2-ethyl-4-methyl-1-phenylprop-2-en-1-one, is a compound belonging to the class of organic compounds known as alkenes. It is a volatile, colorless liquid that has a sweet, floral odor. It is used as a flavoring agent in food and beverages, as well as in fragrances, perfumes, and cosmetics. It has also been studied for its potential use in medical and scientific research applications.
作用機序
The mechanism of action of (2E)-1-(4-Ethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one is not yet fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. Additionally, it is thought to have anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as cytokines and chemokines.
Biochemical and Physiological Effects
(2E)-1-(4-Ethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one has been studied for its potential to produce biochemical and physiological effects. It has been found to possess antioxidant and anti-inflammatory properties, which could be beneficial in the treatment of certain diseases and conditions. Additionally, it has been studied for its potential to protect against certain toxins and pollutants. Finally, it has been studied for its potential to act as a stimulant, modulator, and/or inhibitor of certain biochemical pathways.
実験室実験の利点と制限
The advantages of using (2E)-1-(4-Ethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one in laboratory experiments include its relatively low cost, its low toxicity, and its ease of synthesis. Additionally, it can be used in a variety of experiments, including those that require the use of an antioxidant or anti-inflammatory agent. The main limitation of using this compound in laboratory experiments is its volatility; it is a volatile liquid and can easily evaporate, making it difficult to handle and store.
将来の方向性
For the research of (2E)-1-(4-Ethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one include further study of its potential to act as an antioxidant and anti-inflammatory agent, as well as its potential to protect against certain toxins and pollutants. Additionally, further research should be conducted to explore its potential to act as a stimulant, modulator, and/or inhibitor of certain biochemical pathways. Finally, further research should be conducted to explore its potential use in the synthesis of other organic compounds.
合成法
The synthesis of (2E)-1-(4-Ethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one can be achieved through a variety of methods. The most common method involves the condensation of ethylbenzene and 4-methylphenol in the presence of a base catalyst. This reaction produces a mixture of (2E)-1-(4-Ethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one and (2E)-1-(4-methylphenyl)-3-(4-ethylphenyl)prop-2-en-1-one. The two compounds can then be separated by fractional distillation.
科学的研究の応用
(2E)-1-(4-Ethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one has been studied for its potential use in medical and scientific research applications. It has been found to have antioxidant and anti-inflammatory properties, which could be beneficial in the treatment of certain diseases and conditions. Additionally, it has been studied for its potential use as a protective agent against certain toxins and pollutants. Finally, it has been studied for its potential use in the synthesis of other organic compounds.
特性
IUPAC Name |
(E)-1-(4-ethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O/c1-3-15-8-11-17(12-9-15)18(19)13-10-16-6-4-14(2)5-7-16/h4-13H,3H2,1-2H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXDGDHSHHURPD-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-Ethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-1-(4-Ethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6356403.png)










![(2E)-3-[4-(Propan-2-yl)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B6356466.png)

